

Lu AA39835: A Technical Overview of a Vortioxetine Metabolite

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Compound of Interest

Compound Name: Lu AA39835-d3

Cat. No.: B12398737

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant vortioxetine.^[1] This document provides a comprehensive technical guide to the chemical structure, properties, and known pharmacological characteristics of Lu AA39835, intended to support research and drug development efforts. While its parent compound, vortioxetine, has a well-documented profile of serotonin transporter (SERT) inhibition and modulation of various serotonin receptors, Lu AA39835's primary activity of interest is its inhibition of SERT.^{[1][2]} A critical characteristic of this metabolite is its limited ability to cross the blood-brain barrier, which significantly influences its overall pharmacological impact.^[1]

Chemical Structure and Physicochemical Properties

Lu AA39835, systematically named 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol, is the result of hydroxylation of the phenyl ring of vortioxetine.^[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₂ N ₂ OS	[3]
Molecular Weight	314.45 g/mol	[3]
IUPAC Name	3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol	[3]
SMILES	<chem>Cc1ccc(c(C)c1)Sc2cc(ccc2N3CCNCC3)O</chem>	[3]
Appearance	Not explicitly reported, parent compound is a white to slightly beige powder.	[4]
Solubility	Data not available for Lu AA39835. Vortioxetine is slightly soluble in water.	[4][5]
pKa	Data not available for Lu AA39835. Vortioxetine has pKa values of 9.1 (± 0.1) and 3.0 (± 0.2).	[6]
logP	Data not available for Lu AA39835.	

Pharmacology

Mechanism of Action

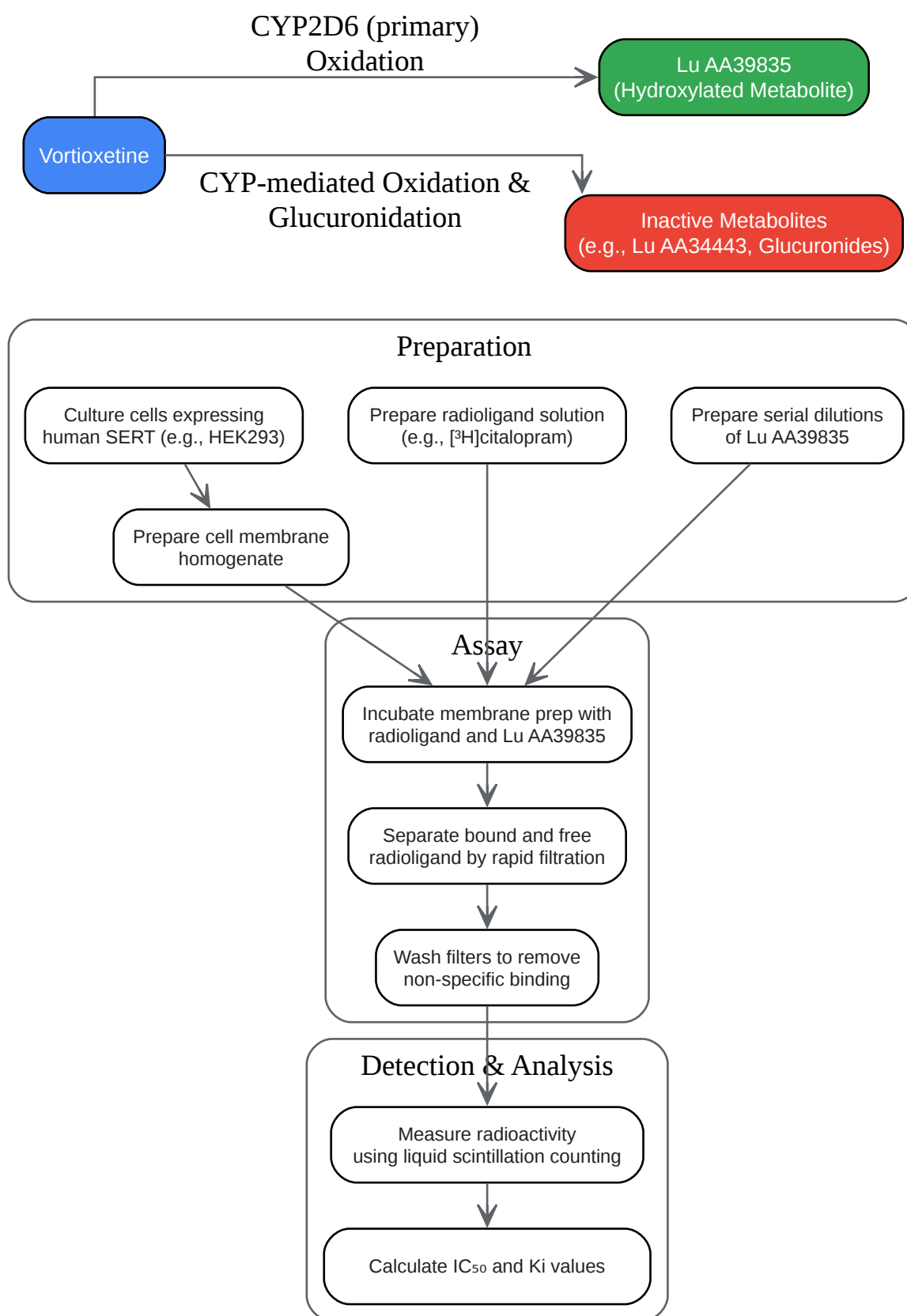
The primary mechanism of action of Lu AA39835 is the inhibition of the serotonin transporter (SERT), similar to its parent compound, vortioxetine.[1][2] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. However, unlike vortioxetine, which exhibits a multimodal action on various serotonin receptors, the specific interactions of Lu AA39835 with these receptors have not been extensively characterized in publicly available literature.

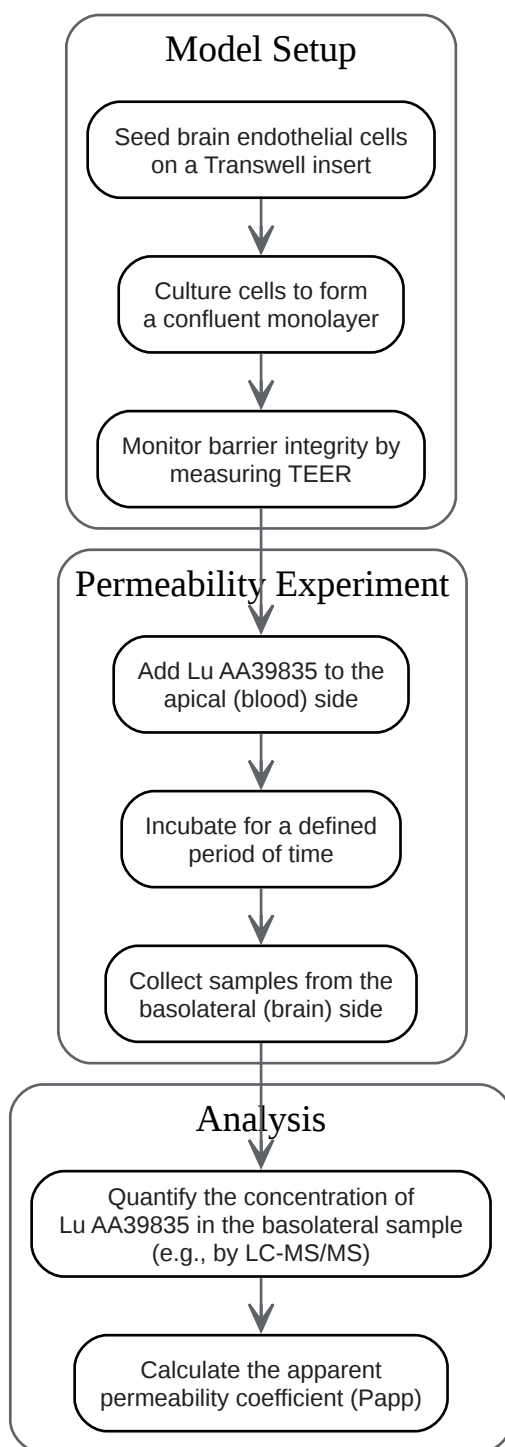
Pharmacokinetics and Metabolism

Lu AA39835 is a minor metabolite of vortioxetine, with a plasma metabolic ratio of $\leq 4\%$ compared to the parent drug.[2] Vortioxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, through oxidation, followed by glucuronic acid conjugation.[1][7][8] The formation of Lu AA39835 is a result of this oxidative metabolism.

A key pharmacokinetic property of Lu AA39835 is its low permeability across the blood-brain barrier.[1] This characteristic significantly limits its direct pharmacological effects on the central nervous system, and as a result, the parent compound vortioxetine is considered primarily responsible for the observed antidepressant effects.[1]

The metabolic pathway leading to the formation of Lu AA39835 from vortioxetine is depicted in the following diagram:





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